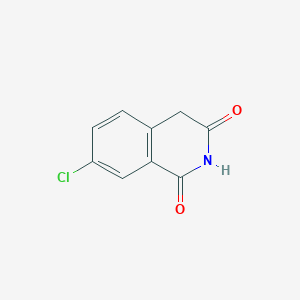

7-Chloroisoquinoline-1,3(2H,4H)-dione

Description

Properties

CAS No. |

1260774-19-3 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60244 |

Synonyms |

7-Chloro-4H-isoquinoline-1,3-dione |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 7-Chloroisoquinoline-1,3(2H,4H)-dione with related compounds:

Key Observations :

- Methoxy Substitution: The 7-methoxy derivative (C₁₀H₉NO₃) has improved solubility in polar solvents like methanol due to the electron-donating methoxy group .

- Alkyl Substitution: 4,4-Dimethylisoquinoline-1,3-dione shows increased solubility in non-polar solvents (e.g., THF), likely due to steric effects reducing crystal lattice energy .

Antiplatelet Activity

N-Arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3-dione (e.g., compound 3) inhibited platelet aggregation with IC₅₀ values of 1–10 µM, suggesting alkylation at position 2 enhances bioavailability .

Q & A

Q. What are the standard synthetic routes for 7-Chloroisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield?

Synthesis typically involves halogenation at the 7-position of the isoquinoline-1,3-dione core. Key methodologies include:

- Cascade reactions using chloro-substituted precursors under reflux conditions (e.g., DMF as solvent at 120°C for 12 hours) to ensure regioselective chlorination .

- Catalytic processes with Pd/C or CuCl₂ to facilitate cyclization and halogen incorporation .

Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios of halogenating agents (e.g., POCl₃ or N-chlorosuccinimide).

Q. How is the structural integrity of this compound confirmed experimentally?

- X-ray crystallography : Single-crystal diffraction reveals bond angles, dihedral distortions, and packing motifs, confirming the fused bicyclic system and chloro-substitution .

- NMR spectroscopy : and NMR (e.g., DMSO-d₆, 600 MHz) identify characteristic peaks for aromatic protons (δ 7.4–8.1 ppm) and carbonyl carbons (δ 160–170 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M-H]⁻ ion at m/z 223.9872 for C₉H₅ClNO₂) .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) or proteases using fluorescence-based substrates .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of isoquinoline-1,3-dione derivatives be addressed?

Regioselectivity depends on:

- Electrophilic directing groups : Electron-withdrawing substituents (e.g., -NO₂) at specific positions can direct chlorination to the 7-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-substitution over ortho .

- Catalyst choice : Pd-based catalysts enhance selectivity by modulating electron density in the aromatic ring .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated isoquinoline-diones?

- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to confirm target specificity .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .

- Structural analogs : Compare activity of 7-chloro derivatives with 5- or 6-substituted analogs to isolate substituent effects .

Q. What computational strategies predict the binding mode of 7-Chloroisoquinoline-1,3-dione with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases using crystal structures from the PDB .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide derivative design .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What analytical methods ensure purity and stability of 7-Chloroisoquinoline-1,3-dione in long-term studies?

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect degradation products; aim for ≥98% purity .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to optimize storage conditions (e.g., inert atmosphere, -20°C) .

- Karl Fischer titration : Quantify hygroscopicity and recommend desiccants for lab storage .

Q. How does the 7-chloro substituent influence structure-activity relationships compared to other halogenated analogs?

- Electron-withdrawing effects : The chloro group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .

- Steric effects : Bulkier halogens (e.g., bromo) may reduce binding affinity due to cavity size limitations, as seen in comparative studies of 5-bromo vs. 7-chloro derivatives .

Q. What are the key challenges in scaling up the synthesis of 7-Chloroisoquinoline-1,3-dione for preclinical studies?

- Purification difficulties : Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water mixtures) .

- Byproduct formation : Optimize stoichiometry of halogenating agents to minimize di- or tri-chlorinated byproducts .

- Solvent recovery : Implement green chemistry principles by recycling DMF via distillation .

Q. What safety protocols are critical when handling 7-Chloroisoquinoline-1,3-dione in the lab?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize reaction residues with 10% sodium bicarbonate before aqueous disposal .

- Acute toxicity data : Refer to PubChem hazard profiles (GHS Signal Word: Warning; H315-H319) for emergency response planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.